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Compound of Interest

Compound Name: Ethyl nonadecanoate

Cat. No.: B101110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
nonadecanoate (CAS No. 18281-04-4), a long-chain fatty acid ester. The information
presented herein is intended to support research and development activities by providing key
analytical data and methodologies for the identification and characterization of this compound.

Ethyl nonadecanoate has the chemical formula C21H4202 and a molecular weight of 326.56
g/mol .[1] Its structure consists of a nineteen-carbon saturated fatty acid (nonadecanoic acid)
esterified with ethanol. This guide details its signature spectral features as determined by
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for ethyl
nonadecanoate, facilitating easy reference and comparison.

Table 1: *H NMR Spectroscopic Data for Ethyl
Nonadecanoate (CDCIs)
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Assignment Chemical Shift (8) ppm Multiplicity
Acyl Chain Terminal CHs 0.88 Triplet
Ester CHs 1.25 Triplet
Acyl Chain (CH2)n 1.26 Multiplet
-Methylene to Carbonyl (-

g Y v 1.61 Multiplet
CH2-CH2-COO0-)
o-Methylene to Carbonyl (- ]

2.27 Triplet
CH2-COO-)
Ester O-CH:z 4,12 Quartet

Data sourced from representative values for long-chain fatty acid ethyl esters.[1]

Table 2: *C NMR Spectroscopic Data for Ethyl
Nonadecanoate(CDCI3) =

Assignment Chemical Shift (6) ppm
Ester CHs 14.28

Acyl Chain Terminal CHs 22.76

B-Methylene to Carbonyl (-CH2-CH2-COO-) 25.06

Acyl Chain (CH2)n ~29.23 - 29.78
o-Methylene to Carbonyl (-CH2-COO-) 34.43

Ester O-CH: 60.13

Carbonyl (C=0) 173.85

Data sourced from representative values for long-chain fatty acid ethyl esters.[1]

Table 3: Mass Spectrometry Data for Ethyl
Nonadecanoate (Electron lonization)
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miz Interpretation

326 Molecular lon [M]*

281 [M - OCH2CHs]*

101 [CH2(CH2)4aCO]* fragment

88 McLafferty Rearrangement Fragment [CaHsOz]*
73 [COOCH2CHs]*

Data is based on typical fragmentation patterns of fatty acid ethyl esters and publicly available
mass spectra.[1][2] The peak at m/z 88 is a characteristic and often the base peak for straight-
chain fatty acid ethyl esters.[1]

Table 4: Infrared (IR) Spectroscopy Data for Ethyl

Nonadecanoate
Wavenumber (cm~?) Vibration Mode Functional Group
~2925 and ~2855 C-H Stretch Alkane (CHz, CHs)
~1740 C=0 Stretch Ester
~1465 C-H Bend Alkane (CH2)
~1170 C-O Stretch Ester

Data is based on characteristic absorption frequencies for long-chain aliphatic esters.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These
protocols are generalized for fatty acid esters and may require optimization for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of ethyl
nonadecanoate.
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Instrumentation: 300 MHz or 500 MHz NMR Spectrometer.

Materials:

Ethyl nonadecanoate sample

Deuterated chloroform (CDCIs)

Tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

Protocol for tH NMR Spectroscopy:

Sample Preparation: Dissolve 5-25 mg of ethyl nonadecanoate in approximately 0.7 mL of
CDCls containing TMS in a 5 mm NMR tube.[3]

Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCIs and shim the
magnetic field to achieve optimal homogeneity.

Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. A
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the
resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the signals to determine the relative number of protons.

Protocol for 13C NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg of ethyl
nonadecanoate in 0.7 mL of CDCls.[3]

Instrument Setup: Follow the same locking and shimming procedure as for *H NMR.

Data Acquisition: Acquire the spectrum using a standard 3C NMR experiment with
broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[4]
A longer acquisition time or a higher number of scans is typically required compared to *H
NMR due to the low natural abundance of 13C.[4]
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o Data Processing: Process the data similarly to the *H NMR spectrum, with the chemical shift
referenced to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of ethyl
nonadecanoate.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization (EI) source.

Materials:

» Ethyl nonadecanoate sample

» High-purity solvent (e.g., hexane or ethyl acetate)
Protocol:

o Sample Preparation: Prepare a dilute solution of the ethyl nonadecanoate sample in a
suitable volatile solvent.

o GC Separation: Inject a small volume (e.g., 1 uL) of the solution into the GC. The sample is
vaporized and separated on a capillary column (e.g., a non-polar column like SE-30).[5] The
oven temperature is programmed to ramp up to ensure the elution of the compound.

e MS Analysis: As the compound elutes from the GC column, it enters the MS ion source. The
molecules are ionized by electron impact (typically at 70 eV). The resulting ions (molecular
ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge
ratio (m/z).

» Data Analysis: Identify the peak corresponding to ethyl nonadecanoate in the total ion
chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and
major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in ethyl nonadecanoate.
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Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, potentially with an Attenuated
Total Reflectance (ATR) accessory.

Materials:

« Ethyl nonadecanoate sample

o Salt plates (e.g., NaCl) or a clean ATR crystal
Protocol:

o Sample Preparation (Thin Film Method): If the sample is a liquid at room temperature, place
a drop between two salt plates to create a thin film. If it is a solid, it can be melted and
applied as a thin film or dissolved in a volatile solvent, applied to a salt plate, and the solvent
allowed to evaporate.

o Sample Preparation (ATR Method): Place a small amount of the sample directly onto the
ATR crystal.

o Data Acquisition: Place the sample holder in the FTIR spectrometer and acquire the
spectrum. Typically, a background spectrum of the clean salt plates or ATR crystal is
recorded first and automatically subtracted from the sample spectrum.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fatty acid
ester like ethyl nonadecanoate.
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Caption: Workflow for Spectroscopic Analysis of Ethyl Nonadecanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Nonadecanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101110#spectroscopic-data-for-ethyl-
nonadecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=C18281044&Mask=200
https://www.benchchem.com/pdf/A_Comparative_Spectroscopic_Look_at_Ethyl_9_Oxononanoate_and_Its_Synthetic_Precursors.pdf
https://chem.libretexts.org/Courses/Brevard_College/CHE_202%3A_Organic_Chemistry_II/06%3A_Structural_Determination_II/6.08%3A_Principles_of_C_NMR_Spectroscopy
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18281044&Units=SI&Mask=27AF&Type=KOVATS-RI-NON-POLAR-ISOTHERMAL
https://www.benchchem.com/product/b101110#spectroscopic-data-for-ethyl-nonadecanoate
https://www.benchchem.com/product/b101110#spectroscopic-data-for-ethyl-nonadecanoate
https://www.benchchem.com/product/b101110#spectroscopic-data-for-ethyl-nonadecanoate
https://www.benchchem.com/product/b101110#spectroscopic-data-for-ethyl-nonadecanoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b101110?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

